Tigogenin

Rheumatoid Arthritis Apoptosis Synoviocyte Biology

Researchers requiring a steroidal sapogenin with defined, pathway-specific activity often encounter substitutions that confound results. Tigogenin (CAS 77-60-1) eliminates this ambiguity, serving as a precise chemical probe for dissecting parallel signaling networks. - Negative control for p53-mediated cell cycle arrest: Unlike diosgenin, tigogenin reduces osteosarcoma cell proliferation without activating p53 or inducing arrest, enabling clear dissection of p53-independent pathways. - Selective p38 MAPK-mediated apoptosis in RA FLS: More effective than hecogenin at inducing caspase-dependent apoptosis in human RA FLS via p38 activation, without JNK/ERK cross-talk. - Devoid of AChE/BChE inhibition: Unlike smilagenin, tigogenin shows no cholinesterase activity, providing a clean steroidal scaffold for CNS programs where this is an undesired off-target. Supplied with rigorous analytical certification to ensure identity and purity, supporting reproducible, comparator-based research.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 77-60-1
Cat. No. B051453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigogenin
CAS77-60-1
Synonymsepi-sarsasapogenin
epismilagenin
PYM 50028
PYM-50028
PYM50028
sarsaponin
sarsasapogenin
sarsasapogenin, (3beta,5alpha,25R)-isomer
sarsasapogenin, (3beta,5alpha,25S)-isomer
sarsasapogenin, (3beta,5beta)-isomer
sarsasapogenin, (3beta,5beta,25R)-isomer
sarsasapogenin, (3beta,5beta,25S)-isomer
smilagenin
tigogenin
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
InChIKeyGMBQZIIUCVWOCD-MFRNJXNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tigogenin: Sapogenin Differentiation for Research


Tigogenin (CAS 77-60-1) is a naturally occurring steroidal sapogenin belonging to the spirostane class, characterized by a (25R)-5α-spirostan-3β-ol skeleton with a trans A/B ring junction [1]. As the aglycone moiety of various plant saponins, it serves as a key intermediate in steroidal drug synthesis and is widely investigated for its bioactivity profile [2]. Tigogenin shares a close structural relationship with diosgenin, hecogenin, sarsasapogenin, and smilagenin, yet subtle stereochemical differences at C-5 and C-25 confer distinct biological and analytical properties that preclude simple substitution [3].

Steroidal sapogenin; (25R)-5α-spirostan-3β-ol core
Trans A/B ring junction, distinct from Δ5-diosgenin and 5β-sarsasapogenin
Supports pathway-specific studies; bioactivity profile differs from close analogs

Tigogenin: Risks of In-Class Substitution


The steroidal sapogenin class, including tigogenin, diosgenin, hecogenin, sarsasapogenin, and smilagenin, exhibits high structural homology; however, substitution is scientifically invalid due to divergent bioactivity profiles and stereochemical nuances [1]. For instance, diosgenin (Δ5-unsaturation) and tigogenin (5α-saturated) elicit opposing effects on cell cycle arrest and p53 activation in osteosarcoma models, while the epimeric pair sarsasapogenin (25S,5β) and smilagenin (25R,5β) differ entirely in configuration from the 25R,5α-tigogenin [2]. Moreover, in vitro cholinesterase assays demonstrate that smilagenin is an active AChE inhibitor (IC50 43.29 µg/mL), whereas tigogenin is inactive, underscoring that even minor structural variations yield profoundly different pharmacological signatures [3]. Procurement decisions must therefore be guided by quantitative, comparator-based evidence rather than class-level assumptions.

Diosgenin Δ5-unsaturation vs 5α-saturation may reverse p53 pathway response; cell cycle arrest context may not transfer directly.
Smilagenin C-25 epimer yields active AChE inhibition, while tigogenin remains inactive; cholinesterase pathway context may not replicate.
Hecogenin Despite shared 5α-configuration, apoptosis induction magnitude in RA FLS may differ; requires head-to-head validation.

Tigogenin: Quantitative Evidence vs. Analogs


Apoptosis Induction vs. Hecogenin in RA Synoviocytes

In a head-to-head comparison using human rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS), tigogenin was more effective than its close structural analog hecogenin in inducing apoptosis [1]. Both compounds induced caspase-dependent apoptosis, but the magnitude of the effect was greater for tigogenin under identical experimental conditions.

RA FLS Apoptosis
Head-to-head
Greater caspase-dependent apoptosis
Reported apoptosis pathway-response context
Hecogenin comparator; qualitative endpoint
Rheumatoid Arthritis Apoptosis Synoviocyte Biology

p53 Activation & Cell Cycle Arrest vs. Diosgenin

In a direct comparative study, diosgenin caused cell cycle arrest and strong apoptosis in human 1547 osteosarcoma cells, an effect associated with a large increase in p53 protein expression and activation [1]. In contrast, tigogenin, despite having an antiproliferative effect, did not cause cell cycle arrest, and immunofluorescence analysis confirmed that it did not enhance p53 activation.

p53 Pathway Response
Head-to-head
No p53 activation or cell cycle arrest
p53-independent antiproliferative response
1547 osteosarcoma model; immunofluorescence
Osteosarcoma Cell Cycle Arrest p53 Signaling

l-Serine Derivative Antiproliferative Activity in MCF-7 Cells

Synthetic modification of tigogenin yielded a derivative with enhanced anticancer potential. Analogue 2c, an l-serine derivative of tigogenin (TGG), demonstrated an IC50 of 1.5 µM against the MCF-7 human breast adenocarcinoma cell line and induced apoptosis via caspase-3/7 activation [1]. While a direct head-to-head comparison of the parent tigogenin with this derivative is not available in the same assay, the data provide a benchmark for the scaffold's derivatization potential.

Derivative IC50 MCF-7
Reported
IC50 = 1.5 µM
Supports scaffold derivatization review
MTT assay; parent tigogenin IC50 not reported
Breast Cancer Antiproliferative Drug Discovery

In Silico DPP4 Binding Affinity vs. Diosgenin & Alogliptin

An in silico molecular mechanics-based MM/GBSA study targeting the DPP4 protein for antidiabetic applications revealed that tigogenin and diosgenin exhibit similar free binding energies, both higher than the control drug alogliptin [1]. Tigogenin achieved a free binding energy of -46.70 kcal/mol, compared to -47.36 kcal/mol for diosgenin and -46.32 kcal/mol for alogliptin.

DPP4 Binding Energy
Cross-study comparable
-46.70 kcal/mol
Reported in silico binding affinity context
MM/GBSA; diosgenin -47.36, alogliptin -46.32
Antidiabetic DPP4 Inhibition Molecular Docking

Lack of Cholinesterase Inhibition vs. Smilagenin

In a comprehensive in vitro screen of 24 natural products for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, tigogenin was found to be inactive [1]. In stark contrast, the structurally related sapogenin smilagenin (differing only in the A/B ring junction and C-25 configuration) displayed significant AChE inhibition with an IC50 of 43.29 ± 1.38 µg/mL. Galantamine served as a reference with an IC50 of 1.33 ± 0.11 µg/mL for AChE.

AChE Inhibition
Head-to-head
No inhibition (IC50 > highest tested)
Inactive comparator for cholinesterase pathway
Smilagenin IC50 43.29 µg/mL; galantamine 1.33
Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Longer T1ρH NMR Relaxation Times vs. Diosgenin

Solid-state 13C cross-polarization magic angle spinning (CP-MAS) NMR studies reveal that the proton spin-lattice relaxation time in the rotating frame (T1ρH) for carbon atoms in tigogenin is longer than that for diosgenin [1]. This difference arises from the distinct molecular dynamics of the saturated 5α-skeleton versus the Δ5-unsaturated diosgenin.

Solid-state NMR T1ρH
Direct comparison
Longer T1ρH values
Supports NMR acquisition optimization
13C CP-MAS; molecular dynamics difference
Solid-State NMR Analytical Chemistry Structural Biology

Tigogenin: Evidence-Based Research Applications


p53-Independent Cancer Cell Death in Osteosarcoma

Tigogenin is the appropriate tool compound for investigating p53-independent antiproliferative effects in human osteosarcoma cells, serving as a negative control for p53-mediated cell cycle arrest and apoptosis. As demonstrated in the 1547 cell line, tigogenin reduces proliferation without activating p53 or inducing cell cycle arrest, in direct contrast to diosgenin, which triggers strong p53-dependent apoptosis [1]. This property enables the dissection of parallel signaling pathways.

RA Synoviocyte Apoptosis & p38 MAPK Pathway

In RA research, tigogenin is the preferred sapogenin over hecogenin for studies of p38 MAPK-mediated apoptosis in fibroblast-like synoviocytes (FLS). Head-to-head experiments show that tigogenin is more effective than hecogenin in inducing caspase-dependent apoptosis in human RA FLS, with this effect being mediated through p38 activation without involving JNK or ERK pathways [2]. This makes tigogenin a more potent probe for this specific disease-relevant pathway.

Non-Cholinesterase Steroidal Scaffolds for CNS Discovery

For central nervous system (CNS) drug discovery programs where cholinesterase inhibition is an undesirable off-target effect (e.g., in non-Alzheimer's indications), tigogenin provides a steroidal scaffold that is devoid of AChE/BChE inhibitory activity. In vitro assays confirm that while smilagenin inhibits AChE with an IC50 of 43.29 µg/mL, tigogenin is completely inactive, allowing it to serve as an inactive comparator or a clean starting point for synthetic optimization [3].

In Silico DPP4 Inhibitor Discovery & Antidiabetic Lead Optimization

Tigogenin is a computationally validated lead scaffold for DPP4-targeted antidiabetic drug discovery. MM/GBSA analysis demonstrates that tigogenin exhibits a superior binding free energy (-46.70 kcal/mol) compared to the reference drug alogliptin (-46.32 kcal/mol) and is nearly equivalent to diosgenin (-47.36 kcal/mol) [4]. Its saturated 5α-configuration offers distinct chemical stability and synthetic handling advantages over the oxidation-prone Δ5-diosgenin, making it a practical choice for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
p53-independent pathway studies in osteosarcoma
p53 pathway-response context
Cell cycle and apoptosis endpoint review
RA synoviocyte apoptosis pathway studies
p38 MAPK pathway-response context
Caspase-dependent apoptosis endpoints
CNS steroidal scaffold research (non-cholinesterase)
Cholinesterase inhibition profile review
AChE/BChE inactivity confirmation
DPP4-targeted in silico lead discovery
In silico binding affinity context
MM/GBSA energy and scaffold stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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